Ethyl 4-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a methanesulfonyl group attached to a methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base.
Formation of the Benzoate Ester: This can be done by esterification of the corresponding benzoic acid derivative with ethanol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the piperidine derivative with the benzoate ester under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets. The methanesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring and benzoate ester may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
ETHYL 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can be compared with similar compounds such as:
- **ETHYL 4-[(4-METHYLPHENYL)SULFONYL]AMINO]BENZOATE
- **ETHYL 4-[(2,5-DICHLOROPHENYL)SULFONYL]AMINO]BENZOATE
- **METHYL 4-[(4-METHYLPHENYL)SULFONYL]AMINO]BENZOATE
These compounds share similar structural features but differ in their specific substituents, which can affect their chemical reactivity and biological activity. The unique combination of the piperidine ring, methanesulfonyl group, and benzoate ester in ETHYL 4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE contributes to its distinct properties and applications.
Properties
Molecular Formula |
C23H28N2O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 4-[[1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H28N2O5S/c1-3-30-23(27)20-8-10-21(11-9-20)24-22(26)19-12-14-25(15-13-19)31(28,29)16-18-6-4-17(2)5-7-18/h4-11,19H,3,12-16H2,1-2H3,(H,24,26) |
InChI Key |
SUXZUYSGNNKXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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